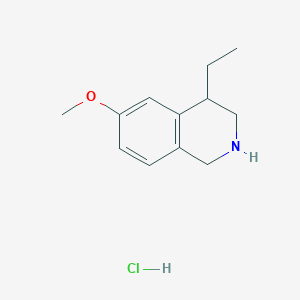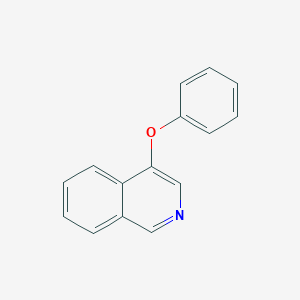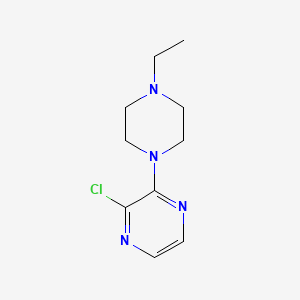
2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2. It is known for its unique structure, which includes a pyridine ring substituted with an ethyl group and an ethanamine chain. This compound is often used in various scientific research applications due to its reactivity and selectivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride typically involves the reaction of 5-ethyl-2-pyridinecarboxaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the ethanamine chain. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the dihydrochloride salt in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The ethanamine chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted ethanamine derivatives .
Aplicaciones Científicas De Investigación
2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Ethylpyridin-2-yl)ethanol: A related compound used as an intermediate in the synthesis of pharmaceuticals.
2-(5-Ethyl-2-pyridinyl)ethanamine: Similar in structure but without the dihydrochloride salt form.
Uniqueness
2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in research and industrial applications .
Propiedades
Fórmula molecular |
C9H16Cl2N2 |
|---|---|
Peso molecular |
223.14 g/mol |
Nombre IUPAC |
2-(5-ethylpyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-2-8-3-4-9(5-6-10)11-7-8;;/h3-4,7H,2,5-6,10H2,1H3;2*1H |
Clave InChI |
HAOVBQSSPDRMDU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=C1)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-3,6-dimethylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B15067477.png)




![4-Amino-2-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B15067517.png)

![cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B15067521.png)
![3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15067533.png)





